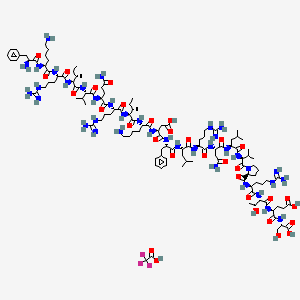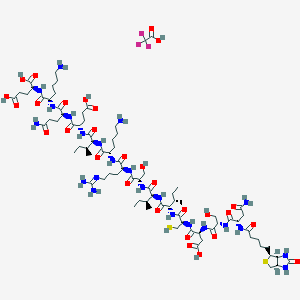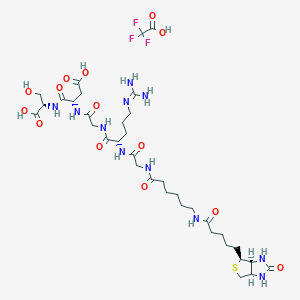
LL-37 FKR Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LL-37 FKR Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . In addition to its antimicrobial activities, LL-37 has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
Synthesis Analysis
The synthesis and secretion of LL-37 are seen mostly in epithelial cells, although immune cells including macrophages, dendritic cells, natural killer cells, neutrophils, and mesenchymal stem cells have also been shown to secrete LL-37 .Molecular Structure Analysis
The empirical formula of this compound is C205H341N61O52 · xC2HF3O2 . Its molecular weight is 4492.28 (free base basis) .Chemical Reactions Analysis
LL-37 has several limitations including high cost, lower activity in physiological environments, susceptibility to proteolytic degradation, and high toxicity to human cells . The possible methods to overcome these challenges, including immobilization techniques, LL-37 delivery systems, the development of LL-37 derivatives, and synergistic combinations will also be considered .Physical And Chemical Properties Analysis
The molecular formula of this compound is C120H200F3N37O32 . Its molecular weight is 2730.1 g/mol .作用机制
Target of Action
LL-37 FKR Trifluoroacetate is a peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37 . It primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2), a protein that plays a crucial role in multidrug resistance . In addition, it also interacts with formyl peptide receptor-like 1 (FPRL1), which is involved in the chemotaxis of human peripheral blood neutrophils, monocytes, and T cells .
Mode of Action
This compound interacts with its targets to exert its effects. It inhibits the ATPase activity of ABCG2 when used at a concentration of 1 µM . This inhibition can disrupt the normal function of ABCG2, potentially affecting the transport of various molecules across extracellular and intracellular membranes.
Result of Action
This compound has been found to have multiple effects at the molecular and cellular levels. It has been reported to have anticancer properties, potentially due to its ability to inhibit ABCG2 . It also has antimicrobial activities and has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
安全和危害
未来方向
生化分析
Biochemical Properties
LL-37 FKR Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating immune and inflammatory pathways . For example, it has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been demonstrated that the antimicrobial human LL-37 active core forms a protein fibril of densely packed helices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown that LL-37 promotes NLRP3-mediated inflammasome activation in lipopolysaccharide-primed macrophages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a murine sepsis model, LL-37 administration significantly reduced the bacterial load in the peritoneal exudates as well as blood .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown that LL-37 can cross plasma membranes through a variety of mechanisms, and in doing so can facilitate internalization of its binding partners .
Subcellular Localization
Current knowledge suggests that it can be found in various compartments or organelles due to its ability to cross plasma membranes .
属性
IUPAC Name |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H199N37O30.C2HF3O2/c1-14-64(11)91(152-100(170)74(39-28-50-134-117(128)129)138-98(168)76(42-44-85(122)158)142-109(179)89(62(7)8)150-111(181)92(65(12)15-2)153-101(171)73(38-27-49-133-116(126)127)137-95(165)70(35-22-24-46-119)136-94(164)69(121)55-67-31-18-16-19-32-67)110(180)141-71(36-23-25-47-120)96(166)148-82(58-88(162)163)106(176)146-80(56-68-33-20-17-21-34-68)104(174)144-78(53-60(3)4)103(173)139-72(37-26-48-132-115(124)125)97(167)147-81(57-86(123)159)105(175)145-79(54-61(5)6)107(177)151-90(63(9)10)113(183)155-52-30-41-84(155)108(178)140-75(40-29-51-135-118(130)131)102(172)154-93(66(13)157)112(182)143-77(43-45-87(160)161)99(169)149-83(59-156)114(184)185;3-2(4,5)1(6)7/h16-21,31-34,60-66,69-84,89-93,156-157H,14-15,22-30,35-59,119-121H2,1-13H3,(H2,122,158)(H2,123,159)(H,136,164)(H,137,165)(H,138,168)(H,139,173)(H,140,178)(H,141,180)(H,142,179)(H,143,182)(H,144,174)(H,145,175)(H,146,176)(H,147,167)(H,148,166)(H,149,169)(H,150,181)(H,151,177)(H,152,170)(H,153,171)(H,154,172)(H,160,161)(H,162,163)(H,184,185)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135);(H,6,7)/t64-,65-,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-,90-,91-,92-,93-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKAADDONVQHC-ALWYYDKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H200F3N37O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2730.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














